molecular formula C14H30O B100175 Hexyl octyl ether CAS No. 17071-54-4

Hexyl octyl ether

Cat. No.: B100175
CAS No.: 17071-54-4
M. Wt: 214.39 g/mol
InChI Key: KUTWKGLRMXBROO-UHFFFAOYSA-N
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Description

Hexyl octyl ether, also known as 1-(hexyloxy)octane, is an organic compound with the molecular formula C₁₄H₃₀O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, hexanol (C₆H₁₃OH) reacts with octyl bromide (C₈H₁₇Br) in the presence of a strong base such as sodium hydride (NaH) to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction rate and yield. This method allows the reaction to occur at lower temperatures and with higher efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with hydrogen halides (HX) to form the corresponding alkyl halides and alcohols.

    Oxidation Reactions: Under strong oxidizing conditions, this compound can be oxidized to form aldehydes or carboxylic acids.

Major Products Formed:

    Substitution Reactions: Hexyl bromide (C₆H₁₃Br) and octanol (C₈H₁₇OH).

    Oxidation Reactions: Hexanal (C₆H₁₂O) and octanoic acid (C₈H₁₆O₂).

Scientific Research Applications

Hexyl octyl ether has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It serves as a medium for the extraction and purification of biological molecules.

    Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.

    Industry: It is employed as a lubricant and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of hexyl octyl ether involves its ability to act as a solvent and reactant in various chemical processes. Its molecular structure allows it to interact with different molecular targets, facilitating reactions such as solubilization and phase transfer.

Comparison with Similar Compounds

Hexyl octyl ether can be compared with other ethers such as:

    Hexyl ethyl ether (C₈H₁₈O): Similar in structure but with a shorter alkyl chain.

    Octyl decyl ether (C₁₈H₃₈O): Has a longer alkyl chain, resulting in different physical properties.

    Butyl octyl ether (C₁₂H₂₆O): Contains a shorter alkyl chain, affecting its reactivity and applications.

This compound is unique due to its balanced alkyl chain length, which provides an optimal combination of solubility and reactivity for various applications.

Properties

IUPAC Name

1-hexoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTWKGLRMXBROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333985
Record name Hexyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17071-54-4
Record name Hexyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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